N-(3-chloro-4-fluorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a useful research compound. Its molecular formula is C15H13ClFN5O3 and its molecular weight is 365.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.0690951 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anti-inflammatory ActivityN-(3-chloro-4-fluorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tet
Scientific Research Applications of N-(3-chloro-4-fluorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Anti-inflammatory Activity
This compound and its derivatives have been studied for their potential anti-inflammatory properties. Research by Sunder and Maleraju (2013) synthesized several derivatives of this compound, which demonstrated significant to moderate anti-inflammatory activity in assays, highlighting its potential application in developing anti-inflammatory drugs (Sunder & Maleraju, 2013).
Pesticide Potential
This compound's derivatives have been characterized for their potential as pesticides. Studies by Olszewska et al. (2011, 2008) involved characterizing N-derivatives of various compounds, including those related to this compound, using X-ray powder diffraction. These organic compounds were identified as potential pesticides (Olszewska et al., 2011), (Olszewska et al., 2008).
Neuroprotective and MAO-B Inhibitory Activities
Research into neuroprotective and monoamine oxidase B (MAO-B) inhibitory activities has also been conducted. Mitkov et al. (2022) explored the potential of derivatives of this compound for in vitro neuroprotective effects and MAO-B inhibitory activities, identifying promising structures for further in vivo evaluations (Mitkov et al., 2022).
Potential Antipsychotic Agents
The compound and its derivatives have been explored for potential antipsychotic properties. Wise et al. (1987) synthesized a series of compounds related to this compound, revealing potential antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors (Wise et al., 1987).
Synthesis and Structural Analysis
The synthesis and crystal structure of derivatives of this compound have been a subject of research. For instance, a study by Ming-zhi et al. (2005) focused on synthesizing and determining the crystal structure of such compounds, contributing to the understanding of their molecular configuration and potential applications (Ming-zhi et al., 2005).
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN5O3/c1-20-13-12(14(24)21(2)15(20)25)22(7-18-13)6-11(23)19-8-3-4-10(17)9(16)5-8/h3-5,7H,6H2,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSDOJHJGTYANF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC(=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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